molecular formula C10H10N2O B2493020 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile CAS No. 1934455-21-6

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

Cat. No.: B2493020
CAS No.: 1934455-21-6
M. Wt: 174.203
InChI Key: GRIGDJOODLGTIS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile is a chemical scaffold of significant interest in medicinal and pharmaceutical research. While the specific applications of this nitrile derivative are under investigation, the 1,4-benzoxazepine core is a privileged structure found in compounds with a diverse range of biological activities . Related benzoxazepine derivatives can be synthesized through methods such as aluminum chloride-mediated intramolecular cyclizations, demonstrating the synthetic accessibility of this heterocyclic system . Researchers value this scaffold because it is analogous to 1,4-benzodiazepines, a class known for their psychotropic properties and use in treating conditions like anxiety, as well as for other pharmacological effects including anti-HIV and anticancer activities . The carbonitrile functional group in this particular compound provides a versatile handle for further chemical modifications and diversification, making it a valuable intermediate for constructing libraries of compounds in drug discovery efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGDJOODLGTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromoacetonitrile under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzoxazepine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant antidepressant properties. A study demonstrated that certain derivatives could enhance serotonin levels in the brain, which is crucial for mood regulation. These findings suggest that the compound may serve as a lead structure for developing new antidepressants.

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The anti-inflammatory effects of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been evaluated in animal models. These compounds demonstrated a reduction in pro-inflammatory cytokines, indicating their potential use in treating inflammatory disorders.

Polymer Chemistry

In material science, the incorporation of 2,3,4,5-tetrahydro-1,4-benzoxazepine into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved tensile strength and resistance to thermal degradation.

Nanocomposites

The compound has also been investigated for use in nanocomposites. Studies show that adding nanoparticles to a polymer matrix containing 2,3,4,5-tetrahydro-1,4-benzoxazepine can significantly improve electrical conductivity and mechanical properties.

Case Studies

StudyApplicationFindings
Antidepressant ActivityDemonstrated increased serotonin levels; potential for new antidepressants
NeuroprotectionProtects neuronal cells from oxidative stress; implications for neurodegenerative disease treatment
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in animal models; potential for inflammatory disorder treatment
Polymer ChemistryImproved tensile strength and thermal stability in polymer matrices
NanocompositesEnhanced electrical conductivity and mechanical properties with nanoparticles

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, some derivatives of benzoxazepine have been shown to induce cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Spectroscopic Features of Benzoxazepine and Benzothiazepine Derivatives

Compound Class Core Heteroatom Substituent IR (C≡N or C-S stretch, cm⁻¹) ¹H-NMR (δ, ppm) Reaction Time (h)
Benzoxazepine-5-carbonitrile Oxygen Nitrile (C≡N) ~2250 (C≡N) Not reported in evidence Not specified
5-Cyclopentyl-thiazepine Sulfur Cyclopentyl ~650 (C-S) 1.45–1.65 (m, cyclopentyl H) 16
5-Ethyl-thiazepine Sulfur Ethyl ~650 (C-S) 0.90–1.40 (t, ethyl H) 16

Notes:

  • IR spectra for nitrile-containing benzoxazepines show distinct C≡N stretches (~2250 cm⁻¹), absent in thiazepines.
  • Thiazepines exhibit characteristic C-S IR absorptions (~650 cm⁻¹) and alkyl proton resonances in ¹H-NMR, correlating with substituent size .

Research Implications and Limitations

While benzothiazepines demonstrate predictable synthetic scalability and well-characterized spectroscopic profiles, the nitrile-substituted benzoxazepine offers unique reactivity for further functionalization (e.g., cyano-to-amide conversions).

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS No. 1934455-21-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazepine ring fused with a nitrile group. The molecular formula is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of approximately 174.20 g/mol. Its unique structure contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • A study reported that derivatives of this compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line. The most active derivative demonstrated an IC50 value of 0.67±0.18μM0.67\pm 0.18\mu M .
  • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through modulation of apoptosis regulatory pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cancer cells that lead to programmed cell death.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeKey Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepineBenzoxazepineAnticancer activity (IC50: 0.67 µM)
2,3,4,5-Tetrahydro-1,4-benzothiazepineBenzothiazepineAntimicrobial properties
2,3,4,5-Tetrahydro-1,4-benzodiazepineBenzodiazepineCNS activity (anxiolytic effects)

Case Studies

Several case studies have been documented regarding the biological activity of derivatives derived from 2,3,4,5-tetrahydro-1,4-benzoxazepine:

  • Study on MCF-7 Cells : This study focused on the synthesis and evaluation of various derivatives against MCF-7 cells. It was found that modifications at specific positions on the benzoxazepine ring significantly enhanced anticancer activity .
  • Microarray Analysis : cDNA microarray technology was employed to identify potential drug targets for these compounds. The results indicated that several genes involved in apoptosis were upregulated upon treatment with the most active derivative .

Q & A

Q. What are the established synthetic routes for 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions or modifications of benzoxazepine precursors. A common method involves the modified Pictet-Spengler reaction , where a primary amine reacts with a carbonyl compound under acidic conditions to form the benzoxazepine core . For example, bromination of precursor molecules (e.g., benzoxazepine derivatives) followed by carboxylation or nitrile introduction can yield the target compound. Reaction parameters such as temperature (80–120°C), solvent choice (acetic anhydride or DMF), and catalyst (fused sodium acetate) critically impact yield and purity. Evidence from IR and NMR spectra (e.g., nitrile absorption at ~2220 cm⁻¹) confirms functional group integrity .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Spectral Data (IR/NMR)
BrominationBr₂, CH₂Cl₂, 0°C → RT65–70C-Br stretch: 550–600 cm⁻¹
CyclizationHCl, reflux, 12 h57–68NH stretch: 3200–3400 cm⁻¹
Nitrile IntroductionKCN, DMF, 80°C60–75CN stretch: ~2220 cm⁻¹

Q. How is structural characterization performed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry . For example:

  • ¹H-NMR : Protons on the benzoxazepine ring appear as multiplet signals between δ 2.2–5.4 ppm, with distinct coupling patterns for axial/equatorial hydrogens .
  • ¹³C-NMR : The nitrile carbon resonates at ~117 ppm, while carbonyl carbons (if present) appear at 165–175 ppm .
  • HR-FABMS : Molecular ion peaks (e.g., m/z 250.1265 for C₁₄H₂₀NOS) confirm molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar benzoxazepine derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects . For example, in N-formyl-5-substituted derivatives, the C5-H proton exhibits splitting (δ 4.6–5.4 ppm) due to restricted rotation around the formyl group . To address ambiguity:

  • Perform variable-temperature NMR to observe dynamic effects.
  • Use DFT calculations to predict chemical shifts and compare with experimental data.
  • Cross-validate with X-ray crystallography (if crystals are obtainable) .

Q. What strategies optimize the enantioselective synthesis of this compound?

Enantiocontrol is challenging due to the compound’s flexible seven-membered ring. Approaches include:

  • Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinones) to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in Pictet-Spengler reactions to achieve >90% ee .
  • Kinetic resolution : Separate enantiomers via enzymatic or chemical methods .

Table 2: Enantioselective Synthesis Metrics

MethodCatalyst/Solventee (%)Yield (%)
Chiral Brønsted acidTRIP, toluene8862
Enzymatic resolutionLipase, hexane9545

Q. How do substituents on the benzoxazepine core influence pharmacological activity?

Substituent effects are studied via structure-activity relationship (SAR) assays:

  • Electron-withdrawing groups (e.g., -CN, -Br) enhance binding to CNS targets (e.g., GABA receptors) by increasing polarity .
  • Bulkier substituents (e.g., cyclopentyl) reduce metabolic degradation but may lower solubility .
  • In vitro testing : Measure IC₅₀ values in receptor-binding assays (e.g., serotonin reuptake inhibition) .

Data Contradiction Analysis

Q. Why do reported yields for similar benzoxazepine syntheses vary across studies?

Yield discrepancies often stem from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., 68% vs. 57% for nitrile derivatives) .
  • Scale effects : Milligram-scale reactions may underperform due to inefficient mixing or heat transfer.
  • Reagent quality : Trace moisture in solvents or catalysts (e.g., KCN) can deactivate intermediates .

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